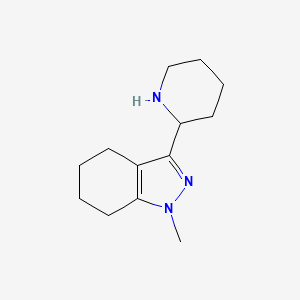

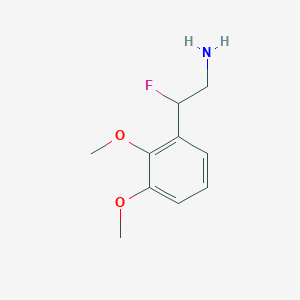

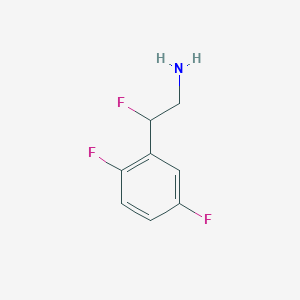

![molecular formula C12H17ClN2O B1470445 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine CAS No. 1784410-88-3](/img/structure/B1470445.png)

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine

Overview

Description

The compound “3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine” is a chemical compound that can be synthesized . It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones was synthesized . A novel synthetic method accessing benzo[b][1,4]oxazepines was developed by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the 1H-NMR spectrum of a related compound was reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the melting point and 1H-NMR spectrum of a related compound were provided .Scientific Research Applications

Synthesis and Chemical Properties

The process development for scalable synthesis of benzoxazepine-containing kinase inhibitors demonstrates the compound's significance in medicinal chemistry. Naganathan et al. (2015) detailed a scalable synthesis involving the tetrahydrobenzo[f][1,4]oxazepine core, highlighting its utility in the development of mTOR inhibitors Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Additionally, studies have shown the synthesis of novel heterocyclic systems, like dibenzo[b,f][1,4]oxazepines, exploring their spectral characteristics and biological activities, which further underscores the versatility of the compound in generating pharmacologically relevant structures Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine.

Pharmacological Research

The compound has been instrumental in the pharmacological characterization of new drugs, particularly in studying receptor ligand interactions. For instance, Naporra et al. (2016) investigated the influence of the chlorine substitution pattern on the pharmacology at various GPCRs, providing insights into the compound's role in developing receptor-selective ligands Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs.

Material Science Applications

In material science, the compound's derivatives have been explored for their nonlinear optical (NLO) properties. Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine heterocyclic hybrids, studying their molecular structures and NLO properties, demonstrating the compound's potential in developing materials with novel optical properties Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines.

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been found to produce nitric oxide (no), which is a messenger molecule with diverse functions throughout the body .

Mode of Action

It is suggested that similar compounds produce nitric oxide (no), which is implicated in various biological processes .

Biochemical Pathways

Nitric oxide (no), which is produced by similar compounds, is known to be involved in various signal transduction pathways .

Result of Action

Similar compounds have been found to mediate tumoricidal and bactericidal actions via the production of nitric oxide (no) .

properties

IUPAC Name |

3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c13-11-2-3-12-10(8-11)9-15(5-1-4-14)6-7-16-12/h2-3,8H,1,4-7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPMQENUZVNFCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1CCCN)C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

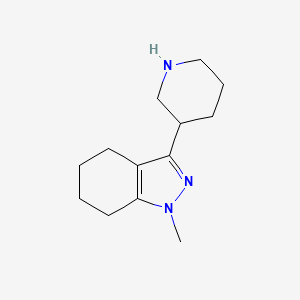

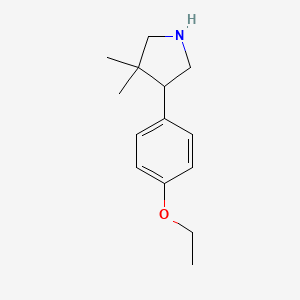

![Methyl 2-[(1-methyl-3-piperidinyl)oxy]acetate](/img/structure/B1470366.png)

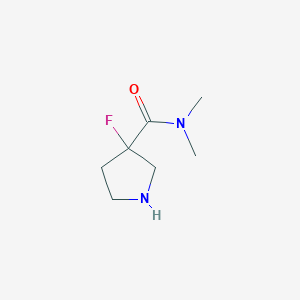

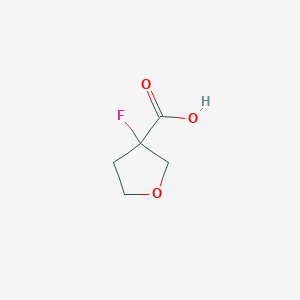

![3-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1470379.png)

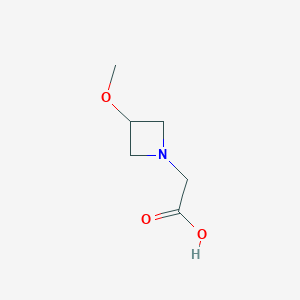

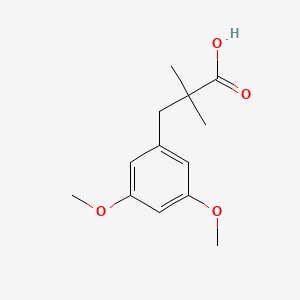

![4-{[2-(Aminooxy)ethyl]amino}benzonitrile](/img/structure/B1470381.png)

![[1-(difluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1470382.png)